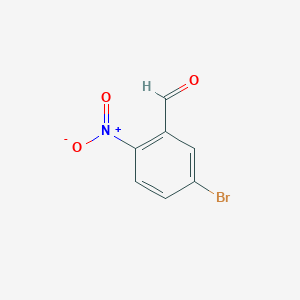

5-Bromo-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRVBZVJVRHSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70174267 | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20357-20-4 | |

| Record name | 5-Bromo-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20357-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020357204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-2-nitrobenzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 5-bromo-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70174267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-nitrobenzaldehyde: A Technical Guide for Researchers

CAS Number: 20357-20-4

This technical guide provides an in-depth overview of 5-Bromo-2-nitrobenzaldehyde, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, a detailed synthesis protocol, safety information, and its applications in the synthesis of bioactive molecules, with a focus on potential therapeutic areas.

Chemical and Physical Properties

This compound is an organic compound characterized by a benzaldehyde (B42025) ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.[1][2] It typically appears as a yellow to orange crystalline solid and is soluble in organic solvents such as methanol, but insoluble in water.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 20357-20-4 | |

| Molecular Formula | C₇H₄BrNO₃ | [1][2] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 71.0 to 75.0 °C | |

| Boiling Point | 330.5 ± 27.0 °C (Predicted) | |

| Solubility | Soluble in methanol, insoluble in water | [1] |

| Purity | >98.0% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| FTIR (KBr) | Available | [2] |

| ¹H NMR (CDCl₃, 500 MHz) | δ 10.41 (s, 1H), 8.06 (d, J=2.1 Hz, 1H), 8.02 (d, J=8.6 Hz, 1H), 7.87 (dd, J=2.1, 8.6 Hz, 1H) | |

| ¹³C NMR | Data available from suppliers | [3] |

| Mass Spectrometry (GC-MS) | Available | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 3-bromobenzaldehyde (B42254). The following is a detailed experimental protocol adapted from a similar synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-bromobenzaldehyde

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

-

Isohexane

-

Ice

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromobenzaldehyde (100 mmol) in concentrated sulfuric acid (120 mL). Cool the mixture to 5°C using an ice bath.

-

Nitration: Slowly add concentrated nitric acid (10 mL) dropwise to the stirred solution, maintaining the temperature at 5°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Quenching: Slowly pour the reaction mixture into ice water. A precipitate will form.

-

Filtration: Collect the precipitate by filtration and wash with water.

-

Extraction: Dissolve the precipitate in dichloromethane. Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a 25% ethyl acetate/isohexane mixture as the eluent to yield this compound.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory fume hood. It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Table 3: GHS Hazard Information

| Hazard Class | Category |

| Acute toxicity, oral | 4 |

| Acute toxicity, dermal | 4 |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

Applications in Drug Discovery and Development

This compound is a versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. Its functional groups, the aldehyde, nitro, and bromo moieties, allow for a variety of chemical transformations.

Potential as an Intermediate for Anti-HIV Agents

Derivatives of brominated and nitrated benzaldehydes are precursors to various heterocyclic compounds. For instance, pyrimidone derivatives synthesized from similar building blocks have shown potent anti-HIV activity. These compounds can act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, thereby inhibiting its function and preventing viral replication.[4][5] Furthermore, some of these derivatives can selectively induce apoptosis in HIV-infected cells.[4]

Precursor for Neuroprotective Agents

The scaffold of this compound can be utilized in the synthesis of compounds with neuroprotective properties. Neurodegenerative diseases are often associated with oxidative stress, neuroinflammation, and apoptosis.[6] Phytochemicals with structures that can be synthetically accessed from intermediates like this compound have been shown to modulate key signaling pathways involved in neuroprotection.[7] These pathways include the PI3K/Akt/eNOS pathway, which promotes cell survival, and the MAPK pathway, which is involved in cellular stress responses.[7] Additionally, inhibition of the NF-κB signaling pathway can reduce the production of pro-inflammatory mediators.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined properties and reactivity make it an ideal starting material for the synthesis of a wide range of bioactive molecules, including potential anti-HIV and neuroprotective agents. This guide provides researchers with the essential technical information to safely handle, synthesize, and utilize this compound in their research endeavors.

References

- 1. 2-NITRO 5-BROMO-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20357-20-4|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 6. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-2-hydroxy-4-methyl-benzaldehyde inhibited LPS-induced production of pro-inflammatory mediators through the inactivation of ERK, p38, and NF-κB pathways in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, spectral data, and safety information for 5-Bromo-2-nitrobenzaldehyde, a key intermediate in various organic syntheses. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₇H₄BrNO₃.[1][2][3] It presents as a solid, with its color described as ranging from white to light red or green powder to crystal.[1][4][5] This compound is stable under normal laboratory conditions, though it is noted to be air-sensitive and should be stored in a cool, dark place, preferably under an inert gas.[5][6]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₃ | [1][2][3][4][5][7] |

| Molecular Weight | 230.02 g/mol | [1][2][4][5][7] |

| CAS Number | 20357-20-4 | [5][8] |

| Appearance | White to Light red to Green powder to crystal | [1][4][5] |

| Melting Point | 71.0 to 75.0 °C | [1][5] |

| Boiling Point (Predicted) | 330.5 ± 27.0 °C | [1] |

| Density (Predicted) | 1.781 ± 0.06 g/cm³ | [1] |

| Flash Point | 153.7 °C | [1] |

| Vapor Pressure | 0.000166 mmHg at 25°C | [1] |

| Solubility | Soluble in Methanol; Insoluble in water | [1][5] |

| Refractive Index | 1.652 | [1] |

Spectral Data

Detailed spectral information is available for this compound, which is crucial for its identification and characterization.

-

Mass Spectrometry (GC-MS): Data is available through the NIST Mass Spectrometry Data Center.[2]

-

Infrared (IR) Spectroscopy: FTIR and ATR-IR spectra have been recorded, with data available from Bio-Rad Laboratories, Inc. and TCI Chemicals India Pvt. Ltd.[2] The spectra would typically show characteristic peaks for the aromatic ring, the nitro group (around 1530 and 1350 cm⁻¹), and the aldehyde carbonyl group (around 1700 cm⁻¹).

-

Raman Spectroscopy: FT-Raman spectra have also been documented.[2]

-

UV-Vis Spectroscopy: The maximum absorption wavelength is reported to be 276 nm in acetonitrile (B52724) (CH₃CN).[5]

Reactivity and Stability

This compound's reactivity is primarily dictated by its three functional groups: the aldehyde, the nitro group, and the bromine atom on the aromatic ring. The presence of the electron-withdrawing nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, while making it susceptible to nucleophilic aromatic substitution.

The compound is stable at room temperature but can be sensitive to heat and strong oxidizing agents.[1][9] It is also noted to be air-sensitive.[5][6]

Potential Synthesis Pathway

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a common method for synthesizing similar compounds involves the nitration of a corresponding bromobenzaldehyde. The diagram below illustrates a logical workflow for such a synthesis.

Caption: A potential synthesis route for this compound.

Logical Relationships of Functional Groups

The chemical behavior of this compound is a result of the interplay between its functional groups. This relationship is critical for planning its use in multi-step organic synthesis.

Caption: Reactivity of the key functional groups in this compound.

Safety and Handling

According to safety data sheets, this compound is classified as an irritant.[2][8] It is known to cause skin irritation (H315) and serious eye irritation (H319).[5][8] Some classifications also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[2]

Precautionary Measures:

-

Handling: Wash skin thoroughly after handling.[5][8] Wear protective gloves, eye protection, and face protection.[5][8]

-

First Aid:

-

Storage: Store in a cool, shaded, and well-ventilated area in a tightly closed container.[8] It is recommended to store under an inert gas.[5][8]

Applications

This compound serves as a valuable building block in organic synthesis.[3] It is often used as an intermediate in the production of pharmaceuticals and agrochemicals.[3] Its utility stems from the ability to selectively modify its functional groups to build more complex molecular architectures.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 20357-20-4: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 20357-20-4 | TCI AMERICA [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2-Amino-5-bromobenzaldehyde | CAS#:29124-57-0 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to 5-Bromo-2-nitrobenzaldehyde: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-nitrobenzaldehyde, a key chemical intermediate in various organic syntheses. This document details its molecular structure, physicochemical properties, and a detailed experimental protocol for its synthesis.

Core Molecular and Physical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₇H₄BrNO₃.[1][2][3] Its structure consists of a benzene (B151609) ring substituted with a bromine atom at the 5-position, a nitro group at the 2-position, and a formyl (aldehyde) group at the 1-position. The presence of these functional groups makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrNO₃ | [1][2][3] |

| Molecular Weight | 230.02 g/mol | [1][2] |

| CAS Number | 20357-20-4 | [1] |

| Appearance | White to light red to green powder/crystal | [1][3] |

| Melting Point | 71.0 to 75.0 °C | |

| Purity | >98.0% (GC) | [1][3] |

| SMILES | O=Cc1cc(Br)ccc1--INVALID-LINK--[O-] | |

| InChI | 1S/C7H4BrNO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H |

Synthesis of this compound

The synthesis of this compound can be achieved through the electrophilic bromination of 2-nitrobenzaldehyde (B1664092). The following is a detailed experimental protocol adapted from literature procedures for the bromination of this substrate.[1][4][5] It is important to note that this reaction can produce a mixture of isomers, and purification is necessary to isolate the desired 5-bromo product.

Experimental Protocol: Bromination of 2-Nitrobenzaldehyde

Materials:

-

2-Nitrobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (B1210297)

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Magnesium Sulfate (B86663) (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1.0 equivalent) in a minimal amount of concentrated sulfuric acid.

-

To this solution, add N-Bromosuccinimide (1.25 equivalents) portion-wise while stirring at ambient temperature.

-

Continue stirring the reaction mixture at ambient temperature for 3 hours.[1]

-

After 3 hours, quench the reaction by carefully pouring the mixture over ice.

-

Extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).[1]

-

Combine the organic phases and wash with saturated aqueous NaCl solution (30 mL).[1]

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and pass the filtrate through a silica gel plug to remove baseline impurities.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The crude product will be a mixture of isomeric mono- and dibrominated products.[1][4][5]

-

Purify the crude mixture using column chromatography on silica gel to isolate this compound.

Note: The reaction yields a mixture of products, and the reported selective formation of a single product has been contested.[1][4][5] Therefore, careful chromatographic separation is crucial for obtaining the pure 5-bromo isomer.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Applications in Organic Synthesis

This compound serves as a valuable building block in the synthesis of a variety of organic molecules. Its aldehyde group can readily participate in reactions such as Wittig olefination, reductive amination, and condensation reactions. The nitro and bromo substituents provide sites for further functionalization, for example, reduction of the nitro group to an amine or palladium-catalyzed cross-coupling reactions at the bromo position. These characteristics make it a useful starting material for the synthesis of heterocyclic compounds, pharmaceutical intermediates, and other complex organic structures.

References

- 1. tandfonline.com [tandfonline.com]

- 2. US4297519A - Process for the preparation of 2-nitrobenzaldehyde - Google Patents [patents.google.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Item - Reexamination of the Bromination of 2-Nitrobenzaldehyde with NBS or NaBr-NaIO4 in Sulfuric Acid - Taylor & Francis Group - Figshare [tandf.figshare.com]

- 5. researchgate.net [researchgate.net]

synthesis of 5-Bromo-2-nitrobenzaldehyde from p-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a feasible synthetic pathway for 5-Bromo-2-nitrobenzaldehyde. It is important to note that a direct synthesis from p-nitrobenzaldehyde is not a practical or commonly documented route due to the directing effects of the substituents and the challenges associated with introducing the bromo and nitro groups at the desired positions. Therefore, this guide outlines a more viable multi-step synthesis commencing from 4-bromotoluene (B49008). This proposed pathway involves the nitration of 4-bromotoluene followed by the oxidation of the resulting 4-bromo-2-nitrotoluene (B1266186) intermediate.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process:

-

Nitration of 4-bromotoluene: This initial step introduces a nitro group onto the aromatic ring of 4-bromotoluene. The methyl and bromo substituents are both ortho, para-directing groups. The nitration of 4-bromotoluene is expected to yield a mixture of isomers, with 4-bromo-2-nitrotoluene being a significant product.

-

Oxidation of 4-bromo-2-nitrotoluene: The methyl group of the 4-bromo-2-nitrotoluene intermediate is then oxidized to an aldehyde functionality to yield the final product, this compound. A common method for such transformations is the use of chromium trioxide in acetic anhydride (B1165640) to form a diacetate intermediate, which is subsequently hydrolyzed.

Step 1: Nitration of 4-bromotoluene to 4-bromo-2-nitrotoluene

This reaction introduces the nitro group at the 2-position of 4-bromotoluene.

Experimental Protocol

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 4-bromotoluene.

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred 4-bromotoluene. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

The solid product that precipitates is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield 4-bromo-2-nitrotoluene.

Quantitative Data

| Parameter | Value |

| Reactants | |

| 4-bromotoluene | 1.0 eq |

| Concentrated Nitric Acid | 1.1 eq |

| Concentrated Sulfuric Acid | 2.0 eq |

| Reaction Conditions | |

| Temperature | 0-10 °C |

| Reaction Time | 2-4 hours |

| Product | |

| Expected Product | 4-bromo-2-nitrotoluene |

| Appearance | Yellow solid |

| Expected Yield | Variable, depends on isomer separation |

Reaction Workflow

An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 5-Bromo-2-nitrobenzaldehyde (C₇H₄BrNO₃), a key intermediate in organic synthesis. Understanding these fundamental properties is crucial for its effective use in reaction engineering, purification, formulation, and storage. This document collates available data and outlines detailed experimental protocols for its characterization.

Core Properties of this compound

This compound is a yellow crystalline powder with a molecular weight of 230.02 g/mol .[1][2][3] Its structure, featuring an aldehyde group ortho to a nitro group and a bromine atom in the meta position, dictates its chemical reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₄BrNO₃ | [2] |

| Molecular Weight | 230.02 g/mol | [2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 71.0 to 75.0 °C | [4] |

| Storage | Keep in a dark place, sealed in dry, room temperature conditions. | [5] |

Solubility Profile

Qualitative Solubility:

It is reported to be soluble in methanol (B129727) and other organic solvents, but insoluble in water.[1]

Predicted Quantitative Solubility:

The following table provides an estimated solubility profile in common laboratory solvents, ranked by polarity. These values are predictive and should be confirmed experimentally.

| Solvent | Polarity Index | Predicted Solubility |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High |

| N,N-Dimethylformamide (DMF) | 6.4 | High |

| Acetone | 5.1 | Moderate to High |

| Ethanol | 4.3 | Moderate |

| Methanol | 5.1 | Moderate |

| Dichloromethane (DCM) | 3.1 | Moderate |

| Ethyl Acetate | 4.4 | Low to Moderate |

| Chloroform | 4.1 | Low to Moderate |

| Toluene | 2.4 | Low |

| Hexane | 0.1 | Very Low |

Stability Profile

This compound is stable at room temperature when protected from light and moisture.[1] However, its stability can be compromised under various stress conditions. The nitro group makes the compound energetic, and it may explode upon heating or in contact with strong oxidants.[1] The aldehyde group is susceptible to oxidation.

| Condition | Expected Stability | Potential Degradation Products |

| Thermal | Unstable at elevated temperatures. | Decomposition products, potentially including 5-bromo-2-nitrobenzoic acid through oxidation. |

| Acidic (Hydrolysis) | Likely stable; electron-withdrawing groups may slightly inhibit hydrolysis of the aldehyde. | Minimal degradation expected. |

| Basic (Hydrolysis) | Susceptible to degradation. The aldehyde may undergo Cannizzaro reaction or other base-catalyzed reactions. | 5-bromo-2-nitrobenzoic acid and 5-bromo-2-nitrophenylmethanol. |

| Oxidative | Susceptible to oxidation. | 5-bromo-2-nitrobenzoic acid. |

| Photochemical | Potentially unstable upon exposure to UV light. Aromatic nitro compounds can undergo photoreduction or other light-induced reactions. | Photoreduction products of the nitro group, potential debromination. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard pharmaceutical analysis techniques.

Solubility Determination by UV-Vis Spectrophotometry

This method provides a straightforward approach to quantify the solubility of this compound in various solvents.

Methodology:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of standard solutions are then prepared by serial dilution.

-

Calibration Curve: The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which is approximately 276 nm in acetonitrile.[4] A calibration curve of absorbance versus concentration is plotted.

-

Equilibration: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial.

-

Agitation: The vial is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

-

Analysis: The clear filtrate is appropriately diluted with the mobile phase, and its absorbance is measured.

-

Calculation: The concentration of the dissolved compound is determined from the calibration curve, and the solubility is calculated.

References

Spectroscopic Profile of 5-Bromo-2-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 5-Bromo-2-nitrobenzaldehyde (CAS No: 20357-20-4), a valuable intermediate in organic synthesis. The document details its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy characteristics, offering a foundational resource for its identification and utilization in research and development.

Core Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, presented in a clear and concise format for ease of reference and comparison.

Mass Spectrometry (MS)

Mass spectrometry of this compound reveals a distinct fragmentation pattern characteristic of its structure. The molecular ion peak is observable, and subsequent fragmentation is influenced by the aldehyde, nitro, and bromo substituents.[1][2] The presence of bromine results in a characteristic M+2 isotopic pattern for bromine-containing fragments.

| m/z (mass-to-charge ratio) | Relative Intensity | Proposed Fragment Ion | Notes |

| 230/232 | Low | [C₇H₄BrNO₃]⁺ | Molecular ion (M⁺) with Br isotopes |

| 200/202 | Moderate | [C₇H₄BrO₂]⁺ | Loss of NO |

| 184/186 | Moderate | [C₇H₄BrO]⁺ | Loss of NO₂ |

| 156/158 | Moderate | [C₆H₄Br]⁺ | Loss of NO₂ and CO |

| 75 | High | [C₆H₃]⁺ | Aromatic fragment |

| 74 | High | [C₆H₂]⁺ | Aromatic fragment |

| 50 | High | [C₄H₂]⁺ | Aromatic fragment |

Table 1: Key mass spectrometry fragmentation data for this compound. Data is a combination of observed peaks from public databases and predicted fragmentation patterns.[3]

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorption bands corresponding to its aromatic, nitro, and aldehyde functional groups. The data presented are typical absorption ranges for these functionalities.[4][5][6]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2850 - 2750 | Weak | Aldehyde C-H Stretch (Fermi resonance doublet) |

| 1710 - 1690 | Strong | Aldehyde C=O Stretch |

| 1600 - 1580 | Medium-Strong | Aromatic C=C Stretch |

| 1530 - 1510 | Strong | Asymmetric NO₂ Stretch |

| 1470 - 1450 | Medium | Aromatic C=C Stretch |

| 1350 - 1330 | Strong | Symmetric NO₂ Stretch |

| 850 - 800 | Strong | C-H Out-of-plane Bending (indicative of substitution pattern) |

| 750 - 700 | Strong | C-Br Stretch |

Table 2: Characteristic infrared absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 10.2 - 10.4 | Singlet (s) | - |

| H-3 | 8.1 - 8.3 | Doublet (d) | ~8.5 |

| H-4 | 7.9 - 8.1 | Doublet of Doublets (dd) | ~8.5, ~2.0 |

| H-6 | 8.2 - 8.4 | Doublet (d) | ~2.0 |

Table 3: Predicted ¹H NMR spectral data for this compound.

¹³C NMR (Predicted)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 188 - 192 |

| C-2 (C-NO₂) | 150 - 154 |

| C-5 (C-Br) | 125 - 129 |

| C-1 | 135 - 139 |

| C-6 | 133 - 137 |

| C-4 | 130 - 134 |

| C-3 | 126 - 130 |

Table 4: Predicted ¹³C NMR spectral data for this compound.

Experimental Protocols & Workflows

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following sections detail generalized protocols for the analysis of solid aromatic compounds like this compound.

Spectroscopic Analysis Workflow

The logical flow for the comprehensive spectroscopic analysis of a compound such as this compound is depicted below. This workflow ensures a systematic approach to structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the solution height is adequate for the instrument's detector (typically around 4-5 cm).

-

Instrumentation : Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

-

Acquisition : The spectrometer is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field is then shimmed to optimize homogeneity. Standard pulse programs are used to acquire the ¹H and ¹³C spectra.

-

Processing : The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet methods are commonly employed.

-

ATR Method :

-

Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application : Place a small amount of the solid sample onto the ATR crystal.

-

Pressure Application : Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition : Collect the sample spectrum. The typical range is 4000-400 cm⁻¹.

-

-

KBr Pellet Method :

-

Mixing : Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation : Transfer the powder to a pellet die and apply high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

Data Acquisition : Place the pellet in a sample holder within the FTIR spectrometer and record the spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 0.1-1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

GC Conditions :

-

Injector : A split/splitless injector is typically used, with an injection volume of 1 µL.

-

Carrier Gas : Helium is used at a constant flow rate.

-

Column : A non-polar capillary column (e.g., HP-5ms) is suitable for separating the analyte.

-

Oven Program : A temperature gradient is programmed to ensure good separation and peak shape (e.g., initial temperature of 70°C, ramped to 280°C).

-

-

MS Conditions :

-

Ionization : Electron Ionization (EI) at a standard energy of 70 eV is used.

-

Mass Analyzer : A quadrupole or ion trap analyzer scans a mass range (e.g., m/z 40-350).

-

Data Acquisition : The system acquires data after a solvent delay to protect the filament. The total ion chromatogram (TIC) and the mass spectrum for the peak of interest are recorded.

-

References

- 1. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

- 2. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. This compound | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]

5-Bromo-2-nitrobenzaldehyde: A Versatile Scaffold for Novel Therapeutics

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-nitrobenzaldehyde, a substituted aromatic aldehyde, has emerged as a significant building block in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive aldehyde group, a bromine atom amenable to various coupling reactions, and an electron-wielding nitro group, make it a versatile precursor for the synthesis of a diverse array of heterocyclic compounds with promising biological activities. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its utility in the development of novel anticancer and antimicrobial agents. Detailed experimental protocols, quantitative data, and insights into relevant signaling pathways are presented to facilitate further research and drug discovery efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering essential information for its handling and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 20357-20-4 | [1] |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | White to light red to green powder/crystal | [2] |

| Purity | >98.0% (GC) | [2] |

Synthesis of Bioactive Heterocycles

This compound serves as a valuable starting material for the synthesis of various classes of bioactive heterocyclic compounds, including Schiff bases, chalcones, and quinolines.

Schiff Base Synthesis and Biological Activity

The condensation reaction of this compound with various primary amines readily yields Schiff bases, which are characterized by the presence of an azomethine (-C=N-) group. These compounds have garnered significant interest due to their broad spectrum of biological activities.

While specific studies on Schiff bases derived directly from this compound are emerging, research on analogous compounds, such as those from 5-bromosalicylaldehyde (B98134), provides valuable insights into their potential. For instance, Schiff bases derived from 5-bromosalicylaldehyde and 4-aminobenzoic acid have been synthesized and structurally characterized.[3]

Anticancer Potential: Schiff bases are being investigated for their anticancer properties. For example, a novel Schiff base derived from 4-nitrobenzaldehyde (B150856) has shown promising cytotoxic activity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while exhibiting lower toxicity to normal human gingival fibroblasts (NHGF) with an IC50 of 977.24 µg/mL after 72 hours of exposure.[4] This suggests a degree of selectivity towards cancer cells. The anticancer mechanism is often attributed to the induction of apoptosis.[4]

Antimicrobial Potential: Schiff bases and their metal complexes are also known for their antimicrobial activities. A study on a Schiff base synthesized from 5-bromosalicylaldehyde and 4,6-dinitro-2-aminobenzothiazole, along with its transition metal complexes (Mn(II), Co(II), Ni(II), Cu(II), Zn(II)), demonstrated good antibacterial activity against both Gram-positive and Gram-negative bacteria.[5] The zone of inhibition for the most active complexes ranged from 16-22 mm.[5]

Experimental Protocol: General Synthesis of a Schiff Base from an Aromatic Aldehyde

This protocol describes a general method for the synthesis of Schiff bases via the condensation of an aromatic aldehyde with a primary amine, which can be adapted for this compound.

Materials:

-

Aromatic aldehyde (e.g., this compound) (1 equivalent)

-

Primary amine (1 equivalent)

-

Absolute Ethanol (B145695)

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve the aromatic aldehyde in absolute ethanol in a round-bottom flask.

-

Separately, dissolve the primary amine in absolute ethanol.

-

Add the amine solution to the aldehyde solution with stirring.

-

Add a few drops of glacial acetic acid to the reaction mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent.

Characterization: The synthesized Schiff base can be characterized using various spectroscopic techniques:

-

FT-IR: Look for the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the amine, and the appearance of the C=N stretching band of the imine.

-

¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-). For Schiff bases of 5-bromosalicylaldehyde, this proton signal typically appears around 8.96 ppm.[3]

-

¹³C NMR: The carbon of the azomethine group will show a characteristic chemical shift.

-

Mass Spectrometry: To confirm the molecular weight of the synthesized compound.

Chalcone (B49325) Synthesis and Potential Applications

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of compounds that can be synthesized from this compound. The synthesis is typically achieved through a Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde.

Biological Significance: Chalcones are precursors to flavonoids and exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.[6][7] The biological activity is often linked to the α,β-unsaturated ketone moiety.[6]

Experimental Protocol: General Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol provides a general method for the base-catalyzed synthesis of chalcones.

Materials:

-

Substituted acetophenone (1 equivalent)

-

This compound (1 equivalent)

-

Ethanol

-

Aqueous solution of Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (50-60%)

-

Dilute Hydrochloric Acid (HCl)

Procedure:

-

In a flask, dissolve the substituted acetophenone and this compound in ethanol.

-

While stirring at room temperature, slowly add the aqueous NaOH or KOH solution dropwise.

-

Continue stirring the reaction mixture for several hours until the reaction is complete (monitor by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

-

Collect the solid product by filtration, wash with water until neutral, and dry.

-

Recrystallize the crude chalcone from a suitable solvent like ethanol.

Quinoline (B57606) Synthesis: A Promising Avenue

Quinoline and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects.[4][5][8] Several synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, can be employed to construct the quinoline scaffold.[9] While direct synthesis of quinolines from this compound is an area for further exploration, the existing methodologies provide a strong foundation for such synthetic endeavors.

Anticancer and Antimicrobial Activity of Quinolines: Numerous studies have highlighted the potent biological activities of quinoline derivatives. For instance, certain quinoline-based hydrazone analogues have exhibited significant anti-proliferative activity against a panel of 60 human cancer cell lines, with GI₅₀ values ranging from 0.33 to 4.87 µM.[4] Some acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide have also shown high activity against various cancer cell lines and multi-drug resistant bacterial isolates, with IC₅₀ values comparable to standard drugs like cisplatin (B142131) and doxorubicin.[5]

Potential Signaling Pathways for Intervention

While the direct impact of this compound derivatives on specific signaling pathways is an active area of research, studies on structurally related brominated aromatic compounds and nitrobenzaldehydes provide valuable clues into their potential mechanisms of action.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, cell proliferation, and apoptosis.[10] Dysregulation of the NF-κB signaling pathway is implicated in various diseases, including cancer and inflammatory disorders.[11] Aldehydes, in general, have been shown to modulate NF-κB signaling.[12] For instance, cinnamaldehyde (B126680) has been found to inhibit the activation of NF-κB through the NIK/IKK, ERK, and p38 MAPK signal transduction pathways.[11] It is plausible that derivatives of this compound, by virtue of their aldehyde functionality and the electronic effects of the bromo and nitro substituents, could also modulate the NF-κB pathway, representing a key area for future investigation.

Caption: Potential modulation of the NF-κB signaling pathway.

The SYK-LAT-Gab2 Signaling Cascade

The Spleen Tyrosine Kinase (SYK), Linker for Activation of T-cells (LAT), and Grb2-associated binder 2 (Gab2) are key components of a signaling cascade involved in various cellular processes, including immune responses. Gab2 acts as a scaffolding protein, integrating signals from receptor tyrosine kinases to downstream effectors like the PI3K/AKT and RAS/ERK pathways.[1] Interestingly, the inhibitory function of Gab2 in T-cells is dependent on its association with LAT.[13] While direct evidence is pending, the potential for brominated phenolic compounds to modulate this pathway warrants investigation, opening up possibilities for the development of novel immunomodulatory agents.

Caption: Overview of the SYK-LAT-Gab2 signaling cascade.

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. The ease of its transformation into Schiff bases, chalcones, and potentially quinolines, coupled with the demonstrated anticancer and antimicrobial activities of these classes of compounds, underscores its importance for medicinal chemists.

Future research should focus on the systematic synthesis and biological evaluation of a library of compounds derived from this compound. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these novel molecules. Furthermore, in-depth investigations into their mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and SYK-LAT-Gab2, will be essential for their rational development as next-generation therapeutic agents. The data and protocols presented in this guide offer a solid foundation for initiating such research endeavors.

References

- 1. This compound | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gads/Grb2-Mediated Association with LAT Is Critical for the Inhibitory Function of Gab2 in T Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Past: A Technical Guide to the Discovery and History of 5-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrobenzaldehyde, a seemingly unassuming aromatic compound, holds a significant place in the annals of organic chemistry. Its journey from initial synthesis to its contemporary applications as a versatile building block in medicinal chemistry and materials science is a compelling narrative of evolving synthetic strategies and expanding utility. This in-depth technical guide meticulously explores the discovery, historical development, and key chemical attributes of this compound, offering a comprehensive resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound, with the chemical formula C₇H₄BrNO₃, is a yellow crystalline solid that has emerged as a crucial intermediate in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring an aldehyde group ortho to a nitro group and a bromine atom at the 5-position of the benzene (B151609) ring, imparts a unique reactivity profile, making it a valuable synthon for the construction of heterocyclic compounds, pharmaceutical agents, and agrochemicals.[1] This guide delves into the historical context of its discovery, traces the evolution of its synthesis, and presents its key physicochemical properties and applications.

Discovery and Historical Synthesis

The historical synthesis of this compound was likely achieved through electrophilic aromatic substitution reactions on benzaldehyde (B42025) or its derivatives. The logical synthetic pathway would involve the nitration and bromination of a suitable precursor.

Retrosynthetic Analysis of a Plausible Historical Synthesis

The following diagram illustrates a plausible retrosynthetic pathway that chemists of the era might have envisioned for the synthesis of this compound.

Caption: Plausible historical retrosynthetic pathways for this compound.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 73-77 °C | |

| CAS Number | 20357-20-4 | [1] |

| Beilstein Registry Number | 2443255 | [2] |

| Beilstein Handbook Reference | 2-07-00-00204 | [2] |

Modern Synthetic Protocols

While the original synthesis may not be readily accessible, contemporary organic chemistry has established efficient and high-yielding methods for the preparation of this compound. A common and effective modern protocol involves the direct bromination of 2-nitrobenzaldehyde.

Experimental Protocol: Bromination of 2-Nitrobenzaldehyde

Objective: To synthesize this compound from 2-nitrobenzaldehyde.

Materials:

-

2-Nitrobenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) Gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitrobenzaldehyde (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add concentrated sulfuric acid (catalytic amount).

-

Portion-wise, add N-Bromosuccinimide (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Workflow Diagram:

Caption: Modern synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a pivotal intermediate in the synthesis of various biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: It is a key building block for the synthesis of heterocyclic compounds that form the core of many pharmaceutical drugs. The aldehyde and nitro functionalities provide handles for a variety of chemical transformations, including condensations, reductions, and cyclizations.

-

Agrochemicals: The compound is utilized in the development of novel pesticides and herbicides.

-

Materials Science: Its derivatives are being explored for applications in dyes, polymers, and other functional materials.

Signaling Pathway Involvement (Hypothetical):

While this compound itself is not a signaling molecule, its derivatives can be designed to interact with biological pathways. For instance, a hypothetical drug candidate synthesized from this precursor might inhibit a specific kinase in a cancer-related signaling cascade.

Caption: Hypothetical inhibition of a signaling pathway by a drug derived from the core compound.

Conclusion

This compound, a compound with roots in the foundational era of organic chemistry, continues to be a relevant and valuable tool for modern chemical synthesis. Its journey from an entry in the historical Beilstein Handbook to a commercially available building block for cutting-edge research underscores the enduring legacy of classical organic chemistry and its indispensable role in contemporary scientific advancement. This guide has provided a comprehensive overview of its discovery, historical context, and modern utility, serving as a valuable resource for the scientific community.

References

An In-depth Technical Guide to the Functional Group Analysis of 5-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-nitrobenzaldehyde is a versatile trifunctional aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring an aldehyde, a nitro group, and a bromine atom on a benzene (B151609) ring, provides a platform for a diverse range of chemical transformations. This technical guide provides a comprehensive analysis of the functional groups of this compound, detailing its chemical properties, spectroscopic signature, and applications as a key building block in the synthesis of bioactive molecules. Detailed experimental protocols and visual representations of reaction pathways and experimental workflows are included to facilitate its practical application in research and drug development.

Introduction

This compound (C₇H₄BrNO₃, CAS No: 20357-20-4) is a crystalline solid that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The strategic positioning of its three functional groups—an aldehyde at position 1, a nitro group at position 2, and a bromine atom at position 5—imparts a unique reactivity profile to the molecule. The electron-withdrawing nature of the nitro and aldehyde groups deactivates the aromatic ring towards electrophilic substitution, while the bromine atom offers a handle for cross-coupling reactions. The aldehyde group itself is a versatile functional group that can undergo a wide array of chemical transformations. This document aims to provide a detailed functional group analysis of this compound, supported by quantitative data and experimental methodologies, to serve as a resource for professionals in the chemical and pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective utilization.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 20357-20-4 | [2] |

| Molecular Formula | C₇H₄BrNO₃ | [2] |

| Molecular Weight | 230.02 g/mol | [2] |

| Appearance | White to light red to green powder to crystal | [3] |

| Purity | >98.0% (GC) | [3] |

| Melting Point | 71.0 to 75.0 °C | [3] |

Spectroscopic Analysis

The structural features of this compound can be elucidated through various spectroscopic techniques.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (151 MHz, DMSO-d₆) |

| Chemical Shift (δ, ppm) | Assignment |

| 10.01 (s, 1H) | -CHO |

| 7.90 (s, 2H) | Aromatic H |

| 7.69 (d, J = 4.8 Hz, 1H) | Aromatic H |

| 7.58 (d, J = 5.5 Hz, 2H) | Aromatic H |

Note: NMR data is based on similar compounds and may require experimental verification for this compound.[4]

The FT-IR spectrum reveals the characteristic vibrational frequencies of the functional groups present in the molecule.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~1700 | C=O stretch (aldehyde) |

| ~1530 | Asymmetric NO₂ stretch |

| ~1350 | Symmetric NO₂ stretch |

| ~3100 | Aromatic C-H stretch |

| ~800-600 | C-Br stretch |

Note: Specific peak values are based on typical ranges for these functional groups and data for similar nitrobenzaldehydes.[5]

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Assignment |

| 229/231 | [M]⁺ molecular ion peak (bromine isotopes) |

| 200/202 | [M-CHO]⁺ |

| 183/185 | [M-NO₂]⁺ |

| 75 | C₆H₃⁺ |

| 74 | C₆H₂⁺ |

| 50 | C₄H₂⁺ |

Note: Fragmentation pattern is predicted based on the structure and GC-MS data of the compound.[2]

Functional Group Reactivity and Synthetic Applications

The interplay of the aldehyde, nitro, and bromo functional groups dictates the synthetic utility of this compound.

Aldehyde Group Reactions

The aldehyde group is a versatile handle for various transformations, including:

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to a primary alcohol.

-

Condensation Reactions: Reacts with amines to form Schiff bases and with active methylene (B1212753) compounds in Knoevenagel and similar condensations.

-

Wittig Reaction: Reacts with phosphorus ylides to form alkenes.

Nitro Group Transformations

The nitro group can be readily reduced to an amino group, which is a key transformation in the synthesis of many pharmaceutical intermediates. This reduction opens up possibilities for amide bond formation, diazotization, and other reactions characteristic of aromatic amines.

Bromo Group Chemistry

The bromine atom serves as a valuable site for introducing molecular diversity through various cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Heck Reaction: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Application in Drug Development

This compound is a key starting material for the synthesis of a variety of bioactive molecules, including kinase inhibitors and anti-inflammatory agents.

Synthesis of Kinase Inhibitors

The scaffold of this compound is suitable for the synthesis of inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Caption: Synthetic workflow for a potential CDK inhibitor.

Development of Anti-Inflammatory Agents

The structural motif of this compound can be elaborated to generate novel anti-inflammatory compounds. The synthesis often involves the conversion of the aldehyde to a Schiff base, followed by further modifications.

Caption: Inhibition of the COX-2 inflammatory pathway.

Experimental Protocols

Synthesis of this compound

This protocol describes the nitration of 3-bromobenzaldehyde (B42254) to yield this compound.

Materials:

-

3-Bromobenzaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexane

Procedure:

-

Cool a solution of concentrated sulfuric acid in a flask to 0-5 °C in an ice bath.

-

Slowly add 3-bromobenzaldehyde to the cooled sulfuric acid with stirring.

-

Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Dissolve the crude product in dichloromethane, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to afford pure this compound.

Caption: Workflow for this compound synthesis.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis and drug discovery. The distinct reactivity of its aldehyde, nitro, and bromo functional groups allows for a wide range of chemical modifications, enabling the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, spectroscopic data, and synthetic applications, with a focus on its potential in the development of novel therapeutic agents. The detailed experimental protocols and visual workflows are intended to serve as a practical resource for researchers and scientists in the field.

References

An In-depth Technical Guide to the Theoretical and Computational Analysis of 5-Bromo-2-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of 5-Bromo-2-nitrobenzaldehyde (5B2N). Due to a scarcity of dedicated published research on 5B2N, this document establishes a robust analytical framework by detailing the widely accepted computational protocols used for structurally similar aromatic aldehydes. This guide presents the known molecular and physical properties of 5B2N and utilizes data from comprehensive studies on related compounds, such as 5-Bromo-2-hydroxybenzaldehyde, to illustrate the expected outcomes of a full-scale computational analysis. The methodologies covered include Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis (FT-IR, FT-Raman), electronic property elucidation (HOMO-LUMO, MEP), and spectral predictions (UV-Vis, NMR). This guide serves as a foundational resource for researchers initiating computational investigations into this compound and its potential applications in medicinal chemistry and materials science.

Introduction

This compound is an aromatic organic compound featuring a benzaldehyde (B42025) ring substituted with a bromine atom at the 5-position and a nitro group at the 2-position.[1] Its molecular structure, with both electron-withdrawing (nitro group) and halogen functionalities, makes it a molecule of interest for organic synthesis and as a potential building block for novel pharmaceutical agents and materials.[2] The aldehyde group, in particular, is highly reactive and serves as a key functional group in the synthesis of more complex molecular architectures.[2]

Computational chemistry provides indispensable tools for predicting the geometric, electronic, and spectroscopic properties of molecules before undertaking extensive experimental synthesis and analysis.[3] Methods like Density Functional Theory (DFT) offer a powerful means to understand molecular stability, reactivity, and potential interaction mechanisms, which are critical aspects of drug design and development.[3] This guide outlines the standard computational workflows and theoretical principles applicable to the detailed characterization of this compound.

Molecular Structure and Identification

The fundamental structural and identifying information for this compound is well-established.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 20357-20-4 | [1] |

| Molecular Formula | C₇H₄BrNO₃ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1Br)C=O)--INVALID-LINK--[O-] | [1] |

| InChI Key | UFRVBZVJVRHSNR-UHFFFAOYSA-N | [1] |

digraph "5_Bromo_2_nitrobenzaldehyde" { graph [fontname="Arial", label="Molecular Structure of this compound", labelloc=t, fontsize=14]; node [fontname="Arial", fontsize=10, shape=plaintext]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; Br [label="Br", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; N_NO2 [label="N", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O1_NO2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; O2_NO2 [label="O", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

// Benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C_CHO; C2 -- N_NO2; C5 -- Br;

// Aldehyde group C_CHO -- H_CHO; C_CHO -- O_CHO [style=double];

// Nitro group N_NO2 -- O1_NO2 [style=double]; N_NO2 -- O2_NO2;

// Hydrogens on ring C3 -- H1; C4 -- H2; C6 -- H3;

// Dummy nodes for ring aromaticity (optional, for visual representation) dummy [shape=point, width=0]; C1 -- dummy [style=invis]; C2 -- dummy [style=invis]; C3 -- dummy [style=invis]; C4 -- dummy [style=invis]; C5 -- dummy [style=invis]; C6 -- dummy [style=invis]; }

Theoretical and Computational Protocols

The following sections detail the standard experimental and computational protocols used to analyze substituted benzaldehydes. These methodologies are directly applicable for a thorough investigation of this compound.

Computational Methodology

A robust computational analysis typically begins with geometry optimization followed by frequency calculations and prediction of various molecular properties.

-

Software: Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or GAMESS.[3]

-

Method: The Density Functional Theory (DFT) method, particularly the B3LYP hybrid functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional), is widely used for its balance of accuracy and computational cost.[3]

-

Basis Set: A common and robust basis set for this type of molecule is 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions necessary for anions and weak interactions.[3]

-

Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation on the potential energy surface.[3]

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to simulate infrared and Raman spectra.[3]

Experimental Protocols (for Validation)

Experimental data is crucial for validating the results of computational models.

-

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is typically recorded in the 4000–400 cm⁻¹ range. For solid samples, the KBr pellet technique is common, where the sample is mixed with potassium bromide and pressed into a disc.[3]

-

FT-Raman Spectroscopy: The FT-Raman spectrum, often recorded from 4000–50 cm⁻¹, provides complementary information to FT-IR, particularly for symmetric vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is measured using a spectrophotometer, typically in the 200–800 nm range. The sample is dissolved in a suitable solvent, such as chloroform, methanol, or acetonitrile.[3]

Data Presentation and Analysis (Illustrative)

Optimized Geometric Parameters

The following table compares calculated geometric parameters with standard experimental ranges for similar molecules.

Table 1: Selected Bond Lengths and Bond Angles (Illustrative Data from 5-Bromo-2-hydroxybenzaldehyde) [3]

| Parameter | Type | Calculated Value (Å or °) | Typical Experimental Range (Å or °) |

| Bond Lengths | |||

| C-C | Aromatic | 1.388 - 1.409 | 1.36 - 1.40 |

| C-H | Aromatic | 1.082 - 1.086 | ~1.08 |

| C-Br | 1.911 | ~1.90 | |

| C=O | Aldehyde | 1.229 | ~1.22 |

| C-O | Hydroxyl | 1.353 | ~1.36 |

| O-H | Hydroxyl | 0.971 | ~0.96 |

| Bond Angles | |||

| C-C-C | Aromatic | 118.2 - 121.8 | 118 - 121 |

| C-C-H | Aromatic | 119.2 - 121.0 | 119 - 121 |

| C-C-Br | 118.7 - 120.4 | ~119 | |

| C-C=O | Aldehyde | 124.9 | ~124 |

Vibrational Analysis

Vibrational assignments are critical for interpreting experimental spectra. The assignments are based on the Potential Energy Distribution (PED) calculated from the theoretical model.

Table 2: Key Vibrational Frequencies and Assignments (Illustrative Data from 5-Bromo-2-hydroxybenzaldehyde) [3]

| Calculated Freq. (cm⁻¹) | Experimental Freq. (cm⁻¹) | Assignment (PED %) |

| 3440 | 3441 | O-H stretch (100%) |

| 3078 | 3073 | C-H aromatic stretch (98%) |

| 1687 | 1660 | C=O aldehyde stretch (89%) |

| 1599 | 1610 | C-C aromatic stretch (45%) + C-H bend (30%) |

| 1481 | 1481 | C-C aromatic stretch (60%) |

| 1280 | 1279 | C-H in-plane bend (40%) + C-O stretch (25%) |

| 1150 | 1152 | C-H in-plane bend (55%) |

| 660 | 661 | C-Br stretch (40%) + Ring deformation |

Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity and electronic transitions.[4] The energy gap between them (ΔE) is a key indicator of molecular stability.[4] The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution and predicts sites for electrophilic and nucleophilic attack.[2]

Table 3: Calculated Electronic Properties (Illustrative Data from 5-Bromo-2-hydroxybenzaldehyde) [3]

| Parameter | Value (eV) |

| E_HOMO | -8.24 |

| E_LUMO | -1.14 |

| Energy Gap (ΔE) | 7.10 |

| Ionization Potential | 8.24 |

| Electron Affinity | 1.14 |

| Electronegativity | 4.69 |

| Chemical Hardness | 3.55 |

A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity.[3] The MEP map for a molecule like this compound would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the nitro and aldehyde groups, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the aromatic ring.

Conclusion and Future Directions

This guide outlines a comprehensive theoretical and computational framework for the detailed analysis of this compound. While direct experimental and computational data for this specific molecule remains limited in published literature, the protocols and illustrative data presented here provide a clear and robust roadmap for future research.

For drug development professionals and scientists, applying these computational methods to this compound would yield critical insights into its stability, reactivity, and potential for intermolecular interactions. Such studies are a vital, cost-effective first step in evaluating a molecule's potential as a scaffold for new therapeutic agents or advanced materials. It is strongly recommended that dedicated DFT calculations, validated by experimental spectroscopy, be performed to create a specific and accurate dataset for this promising compound.

References

- 1. This compound | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]

- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromo-2-nitrobenzaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-nitrobenzaldehyde is a versatile bifunctional building block in organic synthesis, prized for its utility in the construction of a wide array of heterocyclic compounds and other complex organic molecules. Its unique substitution pattern, featuring an electrophilic aldehyde group and an electron-withdrawing nitro group on a brominated benzene (B151609) ring, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for two key reactions involving this compound: the synthesis of quinoline (B57606) derivatives via a domino nitro reduction-Friedländer condensation and the formation of alkenes through the Wittig reaction. These reactions are fundamental in medicinal chemistry and drug development for creating novel molecular scaffolds.

Application 1: Synthesis of Quinolines via Domino Nitro Reduction-Friedländer Condensation

The Friedländer synthesis is a classical and efficient method for constructing the quinoline scaffold, a privileged structure in medicinal chemistry. A significant advancement of this method involves a one-pot domino reaction where a 2-nitrobenzaldehyde (B1664092) is reduced in situ to the corresponding 2-aminobenzaldehyde, which then undergoes condensation with an active methylene (B1212753) compound.[1][2][3] This approach circumvents the need to handle often unstable 2-aminobenzaldehydes.

General Reaction Scheme:

Caption: Domino Nitro Reduction-Friedländer Synthesis of a Quinoline Derivative.

Experimental Protocol: